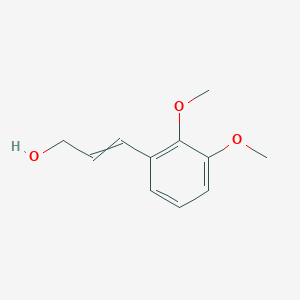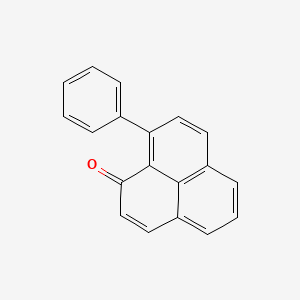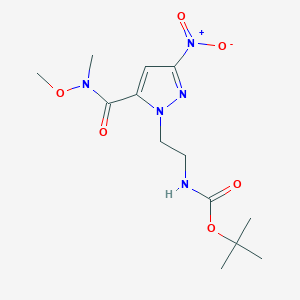methanone CAS No. 63064-08-4](/img/structure/B14078749.png)
[4-(Hydroxyamino)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyamino)phenylmethanone: is an organic compound with the molecular formula C13H11NO2 It is known for its unique structure, which includes a hydroxyamino group attached to a phenyl ring, and a methanone group attached to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)phenylmethanone typically involves the reaction of 4-nitrobenzophenone with reducing agents to convert the nitro group to a hydroxyamino group. Common reducing agents used in this process include iron powder and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the production of 4-(Hydroxyamino)phenylmethanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(Hydroxyamino)phenylmethanone can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzophenone derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxyamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Aminomethyl)phenylmethanone
- [4-(Hydroxyphenyl)phenyl]methanone
Comparison:
- 4-(Hydroxyamino)phenylmethanone is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity.
- 4-(Hydroxymethyl)phenylmethanone has a hydroxymethyl group instead of a hydroxyamino group, leading to different reactivity and applications.
- 4-(Aminomethyl)phenylmethanone contains an aminomethyl group, which affects its chemical properties and potential uses.
- [4-(Hydroxyphenyl)phenyl]methanone has a hydroxy group directly attached to the phenyl ring, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
63064-08-4 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
[4-(hydroxyamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9,14,16H |
Clé InChI |
RLBTZDKJGNETHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)

![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)

![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)



![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)


